molecular formula C12H21FN2O3 B12992780 tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B12992780
M. Wt: 260.30 g/mol
InChI Key: UVGZMEDLLKRKAM-UHFFFAOYSA-N
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Description

tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is a fluorinated and functionalized diazaspiro[3.4]octane scaffold of significant interest in modern medicinal chemistry. This compound is strategically designed as a key building block for the synthesis of novel bioactive molecules. The spirocyclic core provides molecular rigidity and three-dimensionality, which are valuable properties for exploring novel chemical space in drug discovery programs . The presence of a protected carboxylate group (Boc) on one nitrogen atom allows for facile deprotection and further functionalization, enabling the introduction of diverse pharmacophores . Simultaneously, the 8-fluoro and 8-hydroxymethyl substituents on the same carbon atom create a multifunctional point for further chemical elaboration, potentially influencing the molecule's electronic properties, metabolic stability, and binding affinity . Such sophisticated building blocks are frequently employed in the construction of compounds targeting central nervous system (CNS) disorders . Researchers can leverage this versatile scaffold to develop and optimize potential therapeutics, probing structure-activity relationships and enhancing pharmacokinetic profiles. This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H21FN2O3

Molecular Weight

260.30 g/mol

IUPAC Name

tert-butyl 5-fluoro-5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21FN2O3/c1-10(2,3)18-9(17)15-6-11(7-15)4-14-5-12(11,13)8-16/h14,16H,4-8H2,1-3H3

InChI Key

UVGZMEDLLKRKAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2(CO)F

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

  • The spirocyclic core is generally formed by cyclization reactions of suitable precursors containing nitrogen atoms and appropriate side chains.
  • A common approach involves starting from a diaza-containing linear or cyclic precursor that undergoes intramolecular cyclization under acidic or basic conditions to form the spiro ring system.
  • For example, a precursor with a protected amine and a reactive carbonyl or halide group can cyclize to form the diazaspiro[3.4]octane scaffold.

Installation of the Hydroxymethyl Group

  • The hydroxymethyl substituent at the 8-position can be introduced by nucleophilic substitution or addition reactions .
  • A common method is the reduction of a formyl or aldehyde intermediate at the spiro center to the corresponding hydroxymethyl group using mild reducing agents such as sodium borohydride (NaBH4) .
  • Alternatively, hydroxymethylation can be achieved by reaction with formaldehyde under controlled conditions.

Formation of the tert-Butyl Ester

  • The tert-butyl ester group is introduced by esterification of the carboxylic acid or its precursor with tert-butyl chloroformate or tert-butanol in the presence of a base such as triethylamine .
  • This step is typically performed under mild conditions to avoid side reactions and preserve the spirocyclic structure.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Diaza precursor, acid/base catalyst Formation of diazaspiro[3.4]octane core
2 Fluorination NFSI or Selectfluor, solvent (e.g., acetonitrile), room temp Introduction of fluorine at 8-position
3 Hydroxymethylation Formaldehyde, base or NaBH4 reduction Installation of hydroxymethyl group
4 Esterification tert-Butyl chloroformate, triethylamine, mild temp Formation of tert-butyl ester at 2-position

Chemical Reaction Analysis

  • Oxidation/Reduction: The hydroxymethyl group can be oxidized to aldehyde or acid or reduced from aldehyde intermediates.
  • Substitution: The hydroxymethyl group can be modified via nucleophilic substitution to introduce other functionalities.
  • Protection/Deprotection: Amines and carboxyl groups may require protection during intermediate steps to prevent side reactions.

Research Findings and Data Summary

Parameter Data/Observation
Molecular Weight ~260.31 g/mol
Molecular Formula C12H21FN2O3
Key Functional Groups tert-Butyl ester, fluorine, hydroxymethyl, diazaspiro core
Typical Yield Variable, often moderate to good (50-85%) depending on step
Reaction Conditions Mild to moderate temperatures, inert atmosphere often required
Purification Column chromatography, crystallization

Notes on Practical Considerations

  • The stereochemistry at the spiro center is critical and may require chiral resolution or stereoselective synthesis.
  • Fluorination reactions must be carefully controlled to avoid over-fluorination or side reactions.
  • The hydroxymethyl group is sensitive to oxidation; thus, reducing conditions or inert atmosphere may be necessary.
  • The tert-butyl ester provides stability and can be removed under acidic conditions if needed for further derivatization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the spirocyclic core or the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The spirocyclic structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Spiro Core

tert-Butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
  • CAS No.: 1357354-17-6
  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.31 g/mol.
  • Key Differences : Lacks the fluorine atom at position 6. The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the fluorinated analog. Predicted collision cross sections (CCS) for its adducts (e.g., [M+H]+ CCS: 160.0 Ų) suggest distinct mass spectrometry profiles.
tert-Butyl 8-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
  • Ref. : 10-F785905 (CymitQuimica).
  • Key Differences : Substitutes hydroxymethyl with a difluoromethyl group. The difluoromethyl group enhances lipophilicity (higher LogP) and may improve blood-brain barrier penetration compared to the hydroxymethyl derivative.
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • CAS No.: 885270-84-8
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol.
  • Key Differences: Lacks both the hydroxymethyl and fluorine substituents.

Variations in Spiro Ring Systems

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
  • CAS No.: 1041026-71-4
  • Molecular Formula : C₂₂H₃₈N₄O₈
  • Molecular Weight : 486.56 g/mol.
  • The oxalate salt form enhances solubility in polar solvents.
tert-Butyl 5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • CAS No.: 1373029-00-5.
  • Key Differences : Replaces one nitrogen atom with sulfur (5-thia). Sulfur’s larger atomic radius and polarizability may alter binding interactions in biological targets.

Functional Group Modifications

6-Benzyl 2-(tert-butyl) (S)-8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate
  • CAS No.: Not explicitly provided (referenced in ).
  • Molecular Formula : C₂₂H₂₈FN₂O₅ (inferred).
  • Key Differences : Incorporates a benzyl ester at position 6, increasing molecular weight and lipophilicity. The dual carbamate/ester functionality may complicate hydrolysis kinetics.
tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
  • CAS No.: 929301-99-5.
  • Key Differences: A spiro[3.5]nonane system with a benzyl group. The expanded ring size (7-membered vs. 6-membered) alters torsional angles and may influence receptor binding.

Key Research Findings

  • Fluorine Impact : The 8-fluoro substitution in the target compound likely enhances metabolic stability by resisting oxidative degradation, a common issue with hydroxymethyl groups.
  • Safety Profile: Fluorinated spiro compounds require stringent handling (e.g., P210 precaution: avoid ignition sources), whereas non-fluorinated analogs may have simpler safety protocols.

Biological Activity

tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound characterized by its spirocyclic structure, which includes a tert-butyl ester group, a fluorine atom, and a hydroxymethyl substituent. Its unique molecular architecture suggests potential biological activities that merit detailed exploration.

  • Chemical Formula : C_{12}H_{21}F N_{2}O_{3}
  • Molecular Weight : Approximately 260.31 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including its potential as an antimicrobial agent and its interactions with specific biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential of compounds derived from the diazaspiro[3.4]octane core in exhibiting significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, a related compound demonstrated a minimal inhibitory concentration (MIC) of 0.016 μg/mL against M. tuberculosis H37Rv, indicating strong antitubercular activity . This suggests that this compound may share similar antimicrobial properties due to structural similarities.

  • Molecular Docking Studies : Molecular docking simulations can elucidate how this compound interacts with various biological targets, such as enzymes or receptors involved in disease pathways.
  • Binding Affinity Assays : These assays measure the strength of the interaction between the compound and its target, providing insights into its potential efficacy in therapeutic applications.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 5-fluoro-5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylateSimilar spiro structure; different nitrogen positioningPotentially different biological activity due to structural variation
Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylateAzaspiro structure with fluorineVariations in nitrogen content affect reactivity
Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylateContains an oxo group instead of nitrogenMay exhibit distinct pharmacological profiles

This comparison highlights the uniqueness of this compound within its class based on its specific functional groups and stereochemistry.

Case Studies and Research Findings

  • Antitubercular Activity : A study focusing on diazaspiro compounds found that certain derivatives exhibited remarkable antitubercular activity, suggesting that modifications to the diazaspiro framework can enhance efficacy against resistant strains of bacteria .
  • Cancer Treatment Potential : Compounds within this structural class have been identified as inhibitors of menin-MLL1 interactions, which are crucial in certain cancer pathways. This indicates potential applications in oncology for compounds like this compound .
  • Neuropharmacological Effects : Some derivatives have shown promise as selective dopamine D3 receptor antagonists, which could be beneficial in treating disorders like schizophrenia or addiction .

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